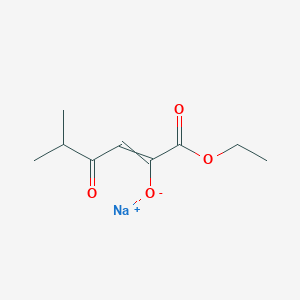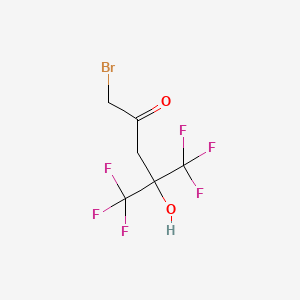
N'-Acetyl-4-fluoro-N'-(2-hydroxyethyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide is an organic compound that features a fluorobenzamide group attached to an acetamide moiety through a hydroxyethyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide typically involves the following steps:
Formation of 4-Fluorobenzamide: This can be achieved by reacting 4-fluorobenzoic acid with ammonia or an amine under suitable conditions.
Attachment of Hydroxyethyl Group: The 4-fluorobenzamide is then reacted with 2-chloroethanol in the presence of a base to introduce the hydroxyethyl group.
Acetylation: Finally, the hydroxyethyl derivative is acetylated using acetic anhydride or acetyl chloride to yield (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide.
Industrial Production Methods
In an industrial setting, the production of (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide would involve similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be carried out in reactors designed for large-scale chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: The major product would be (4-Fluorobenzamido)-N-(2-carboxyethyl)acetamide.
Reduction: The major product would be (4-Fluorobenzamido)-N-(2-aminoethyl)acetamide.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving amide and hydroxyethyl groups.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The hydroxyethyl group could enhance its solubility and facilitate its transport across biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzamide: Lacks the hydroxyethyl and acetamide groups.
N-(2-Hydroxyethyl)acetamide: Lacks the fluorobenzamide group.
4-Fluoro-N-methylbenzamide: Similar but with a methyl group instead of the hydroxyethyl group.
Uniqueness
(4-Fluorobenzamido)-N-(2-hydroxyethyl)acetamide is unique due to the presence of both the fluorobenzamide and hydroxyethylacetamide moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13FN2O3 |
|---|---|
Molekulargewicht |
240.23 g/mol |
IUPAC-Name |
N'-acetyl-4-fluoro-N'-(2-hydroxyethyl)benzohydrazide |
InChI |
InChI=1S/C11H13FN2O3/c1-8(16)14(6-7-15)13-11(17)9-2-4-10(12)5-3-9/h2-5,15H,6-7H2,1H3,(H,13,17) |
InChI-Schlüssel |
SJFWAKMHNZYLOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CCO)NC(=O)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)


![4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide](/img/structure/B14084276.png)

![(4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14084304.png)

![2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14084311.png)

![6-[3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14084329.png)

